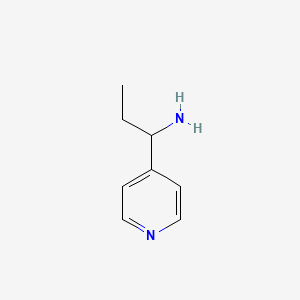

1-(Pyridin-4-yl)propan-1-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-pyridin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-8(9)7-3-5-10-6-4-7/h3-6,8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFZORUFTNLGLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597731 | |

| Record name | 1-(Pyridin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60289-68-1 | |

| Record name | 1-(Pyridin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-4-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Pyridin-4-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible and well-documented synthetic protocol for 1-(pyridin-4-yl)propan-1-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 4-propionylpyridine, followed by its conversion to the target primary amine via reductive amination. This guide includes detailed experimental protocols, tabulated quantitative data for easy comparison of reaction parameters, and visual diagrams of the reaction pathways and experimental workflows.

Synthesis of the Precursor: 4-Propionylpyridine

The synthesis of the prerequisite ketone, 4-propionylpyridine, can be effectively achieved through the acylation of a pyridine derivative. A reliable method involves the reaction of isonicotinonitrile with a Grignard reagent, followed by hydrolysis.

Reaction Scheme: Synthesis of 4-Propionylpyridine

Caption: Reaction pathway for the synthesis of 4-propionylpyridine.

Experimental Protocol: Synthesis of 4-Propionylpyridine

Materials:

-

Isonicotinonitrile

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Aqueous solution of hydrochloric acid (e.g., 3 M HCl)

-

Saturated aqueous solution of sodium bicarbonate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and apparatus for Grignard reactions (oven-dried)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction is typically initiated by gentle warming. After the initiation, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. Once the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Isonicotinonitrile: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of isonicotinonitrile in anhydrous diethyl ether dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Hydrolysis and Work-up: Cool the reaction mixture again to 0 °C and slowly add a 3 M aqueous solution of hydrochloric acid to quench the reaction and hydrolyze the intermediate imine. Separate the aqueous layer and extract the organic layer with additional portions of 3 M HCl. Combine the aqueous extracts and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the neutralized aqueous solution with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 4-propionylpyridine.

Quantitative Data: Synthesis of 4-Propionylpyridine

| Parameter | Value |

| Reactant | Isonicotinonitrile |

| Reagent | Ethylmagnesium bromide |

| Solvent | Anhydrous diethyl ether |

| Reaction Temperature | 0 °C to reflux |

| Reaction Time | 3-4 hours |

| Typical Yield | 70-85% |

Synthesis of 1-(Pyridin-4-yl)propan-1-amine via Reductive Amination

The conversion of 4-propionylpyridine to the target primary amine, 1-(pyridin-4-yl)propan-1-amine, is efficiently carried out by reductive amination. The Leuckart reaction, which utilizes ammonium formate as both the ammonia source and the reducing agent, is a classic and effective method for this transformation.[1][2]

Reaction Scheme: Reductive Amination of 4-Propionylpyridine

Caption: Leuckart reaction for the synthesis of 1-(pyridin-4-yl)propan-1-amine.

Experimental Protocol: Leuckart Reaction

Materials:

-

4-Propionylpyridine

-

Ammonium formate

-

Concentrated hydrochloric acid

-

Aqueous solution of sodium hydroxide (e.g., 10 M NaOH)

-

Dichloromethane or other suitable organic solvent

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for heating and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-propionylpyridine and an excess of ammonium formate.

-

Heating: Heat the mixture in an oil bath to a temperature of 160-180 °C. The reaction is typically carried out neat (without a solvent). Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis of the Formamide Intermediate: After the reaction is complete, cool the mixture to room temperature. Add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours to hydrolyze the intermediate N-formyl derivative.

-

Work-up and Extraction: Cool the acidic solution and make it strongly alkaline by the careful addition of a 10 M aqueous solution of sodium hydroxide. Extract the liberated amine with several portions of dichloromethane.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to obtain the crude 1-(pyridin-4-yl)propan-1-amine. The product can be further purified by vacuum distillation or column chromatography.

Quantitative Data: Reductive Amination

| Parameter | Value |

| Reactant | 4-Propionylpyridine |

| Reagent | Ammonium formate |

| Reaction Temperature | 160-180 °C |

| Reaction Time | 4-6 hours |

| Hydrolysis | Concentrated HCl, reflux, 2-4 hours |

| Typical Yield | 60-75% |

Experimental Workflow Overview

The following diagram illustrates the overall experimental workflow for the two-step synthesis of 1-(pyridin-4-yl)propan-1-amine.

Caption: Overall experimental workflow for the synthesis.

Conclusion

This guide outlines a robust and reproducible two-step synthesis of 1-(pyridin-4-yl)propan-1-amine. The described protocols, based on well-established organic reactions, provide a clear pathway for researchers to obtain this important chemical intermediate. The provided quantitative data and visual diagrams are intended to facilitate the practical application of these synthetic methods in a laboratory setting. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

In-Depth Technical Guide: (R)-1-(Pyridin-4-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(Pyridin-4-yl)propan-1-amine is a chiral amine featuring a pyridine ring attached to a propane backbone. Its specific stereochemistry makes it a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the known chemical properties, synthesis methodologies, and potential biological relevance of this compound. The information is structured to be a practical resource for researchers working with or considering this molecule for their studies.

Chemical and Physical Properties

Table 1: Physicochemical Properties of (R)-1-(Pyridin-4-yl)propan-1-amine

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₂N₂ | - |

| Molecular Weight | 136.19 g/mol | - |

| Boiling Point | 220-225°C | Estimated, Based on structural analogs[1] |

| Dihydrochloride Salt | ||

| CAS Number | 1311254-88-2 | -[2] |

Synthesis and Experimental Protocols

The synthesis of (R)-1-(Pyridin-4-yl)propan-1-amine typically involves enantioselective methods to ensure the desired stereochemistry. A common strategy is the asymmetric reduction of a corresponding ketimine or the resolution of a racemic mixture.

Conceptual Synthesis Workflow:

A potential synthetic approach could involve the reaction of 4-propionylpyridine with a chiral auxiliary to form a chiral imine, followed by diastereoselective reduction and subsequent removal of the auxiliary. Alternatively, reductive amination of 4-propionylpyridine using a chiral amine source or a chiral catalyst could yield the desired enantiomer.

Caption: Conceptual workflow for the asymmetric synthesis of (R)-1-(Pyridin-4-yl)propan-1-amine.

Detailed Experimental Protocol (Hypothetical):

A detailed, validated experimental protocol for the synthesis of (R)-1-(Pyridin-4-yl)propan-1-amine is not currently available in the public domain. The following is a generalized, hypothetical procedure based on common organic synthesis techniques for similar compounds.

Reaction: Asymmetric reductive amination of 4-propionylpyridine.

Materials:

-

4-Propionylpyridine

-

(R)-alpha-Methylbenzylamine (as a chiral auxiliary)

-

Titanium(IV) isopropoxide

-

Sodium borohydride

-

Methanol

-

Diethyl ether

-

Hydrochloric acid

-

Sodium hydroxide

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve 4-propionylpyridine and a stoichiometric equivalent of (R)-alpha-methylbenzylamine in a suitable anhydrous solvent (e.g., toluene). Add a Lewis acid catalyst, such as titanium(IV) isopropoxide, and stir the mixture at room temperature for several hours to facilitate the formation of the chiral imine.

-

Reduction: Cool the reaction mixture in an ice bath and slowly add a reducing agent, such as sodium borohydride, in portions. Monitor the reaction by thin-layer chromatography (TLC) until the imine is consumed.

-

Work-up and Auxiliary Removal: Quench the reaction by the slow addition of water. Extract the product into an organic solvent like diethyl ether. The chiral auxiliary can be removed by acidic workup and subsequent purification.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired (R)-1-(Pyridin-4-yl)propan-1-amine. The enantiomeric excess should be determined using chiral High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data (Predicted)

No experimental spectra for (R)-1-(Pyridin-4-yl)propan-1-amine are readily available. The following are predicted key spectroscopic features based on the chemical structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | Pyridine Protons: Two sets of doublets in the aromatic region (approx. δ 7.2-8.6 ppm).CH Proton (chiral center): A multiplet (likely a triplet of doublets) around δ 3.5-4.5 ppm.CH₂ Protons: A multiplet around δ 1.5-2.0 ppm.CH₃ Protons: A triplet around δ 0.8-1.2 ppm.NH₂ Protons: A broad singlet, chemical shift dependent on solvent and concentration. |

| ¹³C NMR | Pyridine Carbons: Signals in the aromatic region (approx. δ 120-155 ppm).CH Carbon (chiral center): A signal around δ 50-60 ppm.CH₂ Carbon: A signal around δ 30-40 ppm.CH₃ Carbon: A signal around δ 10-15 ppm. |

| IR Spectroscopy | N-H Stretch: A broad absorption in the range of 3300-3500 cm⁻¹ (characteristic of a primary amine).C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.C-H Stretch (aliphatic): Absorptions below 3000 cm⁻¹.C=N and C=C Stretch (pyridine ring): Absorptions in the range of 1400-1600 cm⁻¹.N-H Bend: An absorption around 1600 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 136.Major Fragmentation: Alpha-cleavage is expected to be a major fragmentation pathway for aliphatic amines, leading to the loss of an ethyl group (M-29) to give a fragment at m/z = 107, or loss of a propyl group to give a fragment containing the pyridine ring. |

Chemical Reactivity and Stability

(R)-1-(Pyridin-4-yl)propan-1-amine exhibits reactivity typical of both a primary amine and a pyridine derivative.

-

Amine Reactivity: The primary amine group can undergo acylation, alkylation, and reactions with carbonyl compounds to form imines. It is also basic and will form salts with acids.

-

Pyridine Reactivity: The pyridine ring is a weak base and can be protonated or alkylated at the nitrogen atom. It can also undergo electrophilic substitution reactions, although it is less reactive than benzene.

-

Stability: The compound should be stored in a cool, dry place away from strong oxidizing agents. As an amine, it may be sensitive to air and light over time.

Biological Activity and Potential Applications

While specific biological data for (R)-1-(Pyridin-4-yl)propan-1-amine is limited in publicly accessible literature, its structural motifs suggest potential pharmacological relevance. The pyridine ring is a common feature in many biologically active compounds, and chiral amines are crucial for specific interactions with biological targets such as receptors and enzymes.

Compounds with similar structures have been investigated for their effects on the central nervous system, potentially influencing neurotransmitter systems.[1] Derivatives of this compound may act as inhibitors of certain enzymes or as ligands for various receptors.[1] Its potential applications could be in the development of novel therapeutics for neurological or psychiatric disorders.

Conceptual Biological Interaction Workflow:

Caption: A logical diagram illustrating the potential interaction of the compound with a biological target.

Experimental Protocols for Biological Assays (General):

Detailed protocols would be target-specific. The following are general approaches.

-

Receptor Binding Assay: To determine the affinity of the compound for a specific receptor, a radioligand binding assay could be employed. This would involve incubating the compound with a preparation of the receptor (e.g., cell membranes) and a radiolabeled ligand known to bind to the receptor. The ability of the compound to displace the radioligand is then measured.

-

Enzyme Inhibition Assay: To assess the inhibitory activity against a particular enzyme, an in vitro enzyme assay would be performed. This typically involves incubating the enzyme with its substrate in the presence and absence of the compound and measuring the rate of product formation.

-

Cell-Based Functional Assay: To investigate the effect of the compound on cellular signaling, a cell-based assay would be necessary. This could involve treating cells expressing the target of interest with the compound and measuring a downstream signaling event, such as changes in intracellular calcium levels, cyclic AMP production, or gene expression.

Conclusion

(R)-1-(Pyridin-4-yl)propan-1-amine is a chiral molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. While there is a need for more comprehensive experimental data on its physicochemical properties and biological activity, its structural features make it an attractive candidate for the development of novel therapeutic agents. This guide serves as a foundational resource to encourage and support further research into this promising compound.

References

The Biological Activity of (S)-1-(Pyridin-4-yl)propan-1-amine: An Overview

Despite its availability for research purposes, detailed public information regarding the specific biological activity of (S)-1-(Pyridin-4-yl)propan-1-amine is notably scarce. This chiral amine, featuring a pyridine ring attached to a propyl amine backbone, remains largely uncharacterized in peer-reviewed literature concerning its direct pharmacological effects, mechanism of action, and specific protein targets.

While the broader class of pyridine derivatives is known to exhibit a wide range of biological activities, including applications in antimicrobial and anticancer research, data that would allow for an in-depth technical guide on (S)-1-(Pyridin-4-yl)propan-1-amine is not currently available in the public domain. General information suggests that compounds with similar structures may have the potential to interact with neurotransmitter systems, but specific details and quantitative data are lacking.

Physicochemical Properties

A summary of the basic physicochemical properties of (S)-1-(Pyridin-4-yl)propan-1-amine is presented below.

| Property | Value |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.20 g/mol |

| CAS Number | 186029-03-8 |

| Chirality | (S)-enantiomer |

Biological Context and Potential for Future Research

The pyridine moiety is a common scaffold in medicinal chemistry, and its presence in (S)-1-(Pyridin-4-yl)propan-1-amine suggests potential for biological activity. The chiral nature of the molecule is also significant, as stereochemistry often plays a crucial role in the specificity and potency of drug-target interactions.

It is plausible that (S)-1-(Pyridin-4-yl)propan-1-amine serves as a key intermediate or building block in the synthesis of more complex, biologically active molecules. Its structural motifs could be incorporated into larger compounds designed to target a variety of receptors and enzymes. However, without specific studies on the compound itself, any discussion of its biological activity remains speculative.

Logical Relationship: From Scaffold to Potential Activity

The following diagram illustrates the logical flow from the chemical nature of (S)-1-(Pyridin-4-yl)propan-1-amine to its potential, yet unconfirmed, biological relevance.

Figure 1: Logical flow from the chemical structure of (S)-1-(Pyridin-4-yl)propan-1-amine to its uncharacterized biological potential.

Conclusion

In-Depth Structural Analysis of 1-(Pyridin-4-yl)propan-1-amine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive structural analysis of the compound 1-(Pyridin-4-yl)propan-1-amine, a molecule of interest for researchers, scientists, and drug development professionals. This document outlines the key physicochemical properties, detailed spectroscopic data, and a proposed synthetic pathway, offering a foundational resource for further investigation and application of this compound.

Core Structural and Physicochemical Properties

1-(Pyridin-4-yl)propan-1-amine is a primary amine featuring a pyridine ring attached to a propyl chain at the first carbon, which is also bonded to the amino group. This chiral center is a key structural feature. The compound's molecular formula is C₈H₁₂N₂, with a monoisotopic mass of 136.10005 Da.[1] The presence of both a basic pyridine ring and a primary amine group suggests potential for diverse chemical interactions and biological activity.

Table 1: Physicochemical Properties of 1-(Pyridin-4-yl)propan-1-amine

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | PubChem[1] |

| Molecular Weight | 136.19 g/mol | Smolecule[1] |

| Monoisotopic Mass | 136.10005 Da | PubChem[1] |

| Predicted XlogP | 0.6 | PubChem[1] |

| IUPAC Name | 1-(pyridin-4-yl)propan-1-amine | PubChem[1] |

| SMILES | CCC(C1=CC=NC=C1)N | PubChem[1] |

| InChI | InChI=1S/C8H12N2/c1-2-8(9)7-3-5-10-6-4-7/h3-6,8H,2,9H2,1H3 | PubChem[1] |

| InChIKey | VGFZORUFTNLGLI-UHFFFAOYSA-N | PubChem[1] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the propanamine side chain. The two protons ortho to the nitrogen on the pyridine ring (H-2 and H-6) would appear as a doublet in the downfield region (typically δ 8.5-8.7 ppm). The two protons meta to the nitrogen (H-3 and H-5) would also appear as a doublet at a slightly higher field (typically δ 7.2-7.4 ppm). The methine proton (H-1' of the propyl group) adjacent to the nitrogen and the pyridine ring would likely be a triplet. The methylene protons (H-2') would present as a multiplet, and the terminal methyl protons (H-3') would be a triplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the five distinct carbon atoms of the pyridine ring and the three carbons of the propyl side chain. The carbons of the pyridine ring are expected in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitrogen being the most deshielded. The carbons of the propyl chain would appear in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 2: Predicted Mass Spectrometry Data for 1-(Pyridin-4-yl)propan-1-amine Adducts

| Adduct | m/z |

| [M+H]⁺ | 137.10733 |

| [M+Na]⁺ | 159.08927 |

| [M-H]⁻ | 135.09277 |

| [M+NH₄]⁺ | 154.13387 |

| [M+K]⁺ | 175.06321 |

| [M+H-H₂O]⁺ | 119.09731 |

| [M]⁺ | 136.09950 |

| Data sourced from PubChem[1] |

A primary fragmentation pathway for aliphatic amines is the α-cleavage, which would involve the loss of an ethyl radical to produce a stable iminium cation.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. For 1-(Pyridin-4-yl)propan-1-amine, the following characteristic absorption bands are expected:

-

N-H Stretch: As a primary amine, two bands are anticipated in the region of 3400-3250 cm⁻¹.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

-

N-H Bend (Scissoring): A band in the region of 1650-1580 cm⁻¹.

-

C=N and C=C Stretch (Pyridine Ring): Bands in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: A band in the 1250-1020 cm⁻¹ region for the aliphatic amine.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1-(Pyridin-4-yl)propan-1-amine is not available, a plausible synthetic route would involve the reduction of the corresponding ketone or oxime.

Proposed Synthesis via Reductive Amination of 1-(Pyridin-4-yl)propan-1-one

A common method for the synthesis of primary amines is the reductive amination of a ketone.

Workflow: Proposed Synthesis of 1-(Pyridin-4-yl)propan-1-amine

Caption: A proposed workflow for the synthesis and purification of 1-(Pyridin-4-yl)propan-1-amine.

Protocol:

-

Reaction Setup: 1-(Pyridin-4-yl)propan-1-one is dissolved in a suitable solvent, such as methanol or ethanol.

-

Amine Source: An excess of ammonia (or an ammonium salt like ammonium acetate) is added to the solution.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water or a basic solution to remove inorganic salts.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(Pyridin-4-yl)propan-1-amine.

Potential Biological Activity and Signaling Pathways

The structural motifs present in 1-(Pyridin-4-yl)propan-1-amine, namely the pyridine ring and a primary amine on a short alkyl chain, are found in various biologically active compounds. Derivatives of similar structures are known to interact with neurotransmitter systems.[1] This suggests that 1-(Pyridin-4-yl)propan-1-amine could potentially act as a modulator of receptors or enzymes within the central nervous system.

Hypothetical Signaling Pathway Involvement

Caption: A hypothetical signaling pathway for 1-(Pyridin-4-yl)propan-1-amine.

This generalized pathway illustrates how a small molecule like 1-(Pyridin-4-yl)propan-1-amine could initiate a cellular response by binding to a protein target, triggering a cascade of intracellular events. Further research is required to identify the specific targets and pathways modulated by this compound.

Conclusion

This technical guide provides a foundational overview of the structural and spectroscopic properties of 1-(Pyridin-4-yl)propan-1-amine. The presented data and proposed experimental protocols offer a starting point for researchers interested in the synthesis, characterization, and potential applications of this compound. The structural similarities to known bioactive molecules suggest that further investigation into its pharmacological profile is warranted.

References

Chiral Synthesis of 1-(pyridin-4-yl)propan-1-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methods for the chiral synthesis of 1-(pyridin-4-yl)propan-1-amine, a valuable chiral building block in pharmaceutical and agrochemical research. The document details three key strategies: asymmetric synthesis via catalytic hydrogenation, enzymatic kinetic resolution, and enantioselective separation by chiral high-performance liquid chromatography (HPLC).

Asymmetric Synthesis: Ruthenium-Catalyzed Hydrogenation

Asymmetric hydrogenation of the corresponding prochiral ketone, 1-(pyridin-4-yl)propan-1-one, represents a highly efficient and atom-economical route to enantiomerically enriched 1-(pyridin-4-yl)propan-1-amine. This method typically employs a ruthenium catalyst bearing a chiral ligand.

Signaling Pathway for Asymmetric Hydrogenation

Spectroscopic Profile of 1-(Pyridin-4-yl)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry and nuclear magnetic resonance (NMR) spectroscopic data for the compound 1-(Pyridin-4-yl)propan-1-amine. Given the limited availability of public experimental spectra for this specific molecule, this document compiles predicted data based on established computational models and provides generalized, yet detailed, experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Compound Information

| Compound Name | 1-(Pyridin-4-yl)propan-1-amine |

| CAS Number | 22026-61-5 |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| Structure |  |

Mass Spectrometry Data

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of a compound. For 1-(Pyridin-4-yl)propan-1-amine, which possesses basic nitrogen atoms, electrospray ionization (ESI) in positive ion mode is a highly effective method for generating protonated molecular ions.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of 1-(Pyridin-4-yl)propan-1-amine in the gas phase. This data is crucial for the interpretation of high-resolution mass spectra.

| Adduct | Predicted m/z |

| [M+H]⁺ | 137.1073 |

| [M+Na]⁺ | 159.0893 |

| [M+K]⁺ | 175.0632 |

| [M+NH₄]⁺ | 154.1339 |

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.55 | d | 2H | H-2, H-6 (Pyridine) |

| ~7.25 | d | 2H | H-3, H-5 (Pyridine) |

| ~3.85 | t | 1H | H-α (CH-NH₂) |

| ~1.65 | m | 2H | H-β (CH₂) |

| ~1.50 | br s | 2H | NH₂ |

| ~0.90 | t | 3H | H-γ (CH₃) |

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-4 (Pyridine) |

| ~149.5 | C-2, C-6 (Pyridine) |

| ~121.0 | C-3, C-5 (Pyridine) |

| ~57.0 | C-α (CH-NH₂) |

| ~32.0 | C-β (CH₂) |

| ~11.0 | C-γ (CH₃) |

Experimental Protocols

The following sections outline standardized procedures for acquiring high-quality NMR and MS data for small molecules such as 1-(Pyridin-4-yl)propan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of 1-(Pyridin-4-yl)propan-1-amine in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher

-

Pulse Program: zg30 (30° pulse angle)

-

Acquisition Time (AQ): 3-4 seconds

-

Relaxation Delay (D1): 1-2 seconds

-

Number of Scans (NS): 8-16

-

Spectral Width (SW): 12-16 ppm

¹³C NMR Acquisition Parameters:

-

Spectrometer: 100 MHz or higher

-

Pulse Program: zgpg30 (30° pulse angle with proton decoupling)

-

Acquisition Time (AQ): 1-2 seconds

-

Relaxation Delay (D1): 2 seconds

-

Number of Scans (NS): 1024 or higher, depending on sample concentration

-

Spectral Width (SW): 200-240 ppm

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of 1-(Pyridin-4-yl)propan-1-amine at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture appropriate for ESI, typically containing a small percentage of formic acid (e.g., 0.1%) to promote protonation.

ESI-MS Acquisition Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V

-

Source Temperature: 100-150 °C

-

Desolvation Gas Flow: 500-800 L/hr (Nitrogen)

-

Mass Range: m/z 50-500

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

The Pivotal Role of 1-(Pyridin-4-yl)propan-1-amine Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-(pyridin-4-yl)propan-1-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of therapeutics for a range of diseases, most notably neurodegenerative disorders such as Alzheimer's disease. This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of these derivatives, with a focus on their role as enzyme inhibitors.

Introduction to Pyridine-Containing Compounds in Drug Discovery

Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs. Their ability to participate in hydrogen bonding and other non-covalent interactions, coupled with their favorable pharmacokinetic properties, makes them attractive moieties for drug design. The 1-(pyridin-4-yl)propan-1-amine core, in particular, has been extensively explored for its ability to interact with various biological targets, including key enzymes implicated in the pathogenesis of Alzheimer's disease.

Therapeutic Applications in Neurodegenerative Diseases

Derivatives of 1-(pyridin-4-yl)propan-1-amine have shown promise as multi-target-directed ligands for Alzheimer's disease, primarily through the inhibition of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). By modulating the activity of these enzymes, these compounds can address multiple pathological cascades in the disease, including cholinergic deficit and amyloid-β (Aβ) plaque formation.

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activities of various 1-(pyridin-4-yl)propan-1-amine derivatives against key enzymatic targets.

Table 1: Cholinesterase Inhibitory Activity of Pyridine Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Carbamate 8 | human AChE | 0.153 ± 0.016 | [1] |

| Carbamate 11 | human BChE | 0.828 ± 0.067 | [1] |

| Pyrimidine Diamine 9 | E. electricus AChE | Ki = 0.312 | [2] |

| Pyrimidine Diamine 22 | equine BChE | Ki = 0.099 | [2] |

| BOP-1 | AChE | 5.90 ± 0.07 | |

| BOP-1 | BChE | 6.76 ± 0.04 | |

| BOP-8 | AChE | 1.11 ± 0.09 |

Table 2: BACE-1 Inhibitory Activity of Pyridine Derivatives

| Compound | IC50 (nM) | Reference |

| (S)-4g (Pyridinyl aminohydantoin) | 20 | [3] |

| Isophthalic acid derivative 10a | 75 | [4] |

| Iminohydantoin derivative | 5.4 | [5] |

Structure-Activity Relationships (SAR)

The biological activity of 1-(pyridin-4-yl)propan-1-amine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring and the amine group.

-

Cholinesterase Inhibition : For carbamate derivatives, the structure of the carbamoyl group is crucial for potent inhibition of both AChE and BChE.[1] In a series of pyrimidine and pyridine diamines, the nature of the aromatic moieties and the length of the alkyl linker were found to significantly impact inhibitory activity and selectivity.[2]

-

BACE-1 Inhibition : In pyridinyl aminohydantoins, the interaction between the pyridine nitrogen and Trp76 in the S2' region of BACE-1 is a key determinant of potency.[3] For isophthalic acid derivatives, the presence of imidazol and indolyl groups contributes to low nanomolar potency.[4] Structure-based design of iminohydantoin inhibitors has revealed the importance of substitutions in the S3 and F' subsites of BACE-1.[5]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 1-(pyridin-4-yl)propan-1-amine derivatives in Alzheimer's disease are primarily attributed to their modulation of two key pathways: the cholinergic signaling pathway and the amyloid precursor protein (APP) processing pathway.

Cholinergic Signaling Pathway

Acetylcholine (ACh) is a neurotransmitter crucial for learning and memory. In Alzheimer's disease, the degradation of ACh by acetylcholinesterase (AChE) is accelerated, leading to cognitive decline. Inhibitors of AChE prevent the breakdown of ACh, thereby increasing its levels in the synaptic cleft and enhancing cholinergic neurotransmission.

Amyloid Precursor Protein (APP) Processing Pathway

The accumulation of amyloid-β (Aβ) plaques is a hallmark of Alzheimer's disease. These plaques are formed from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE-1) and γ-secretase. Inhibition of BACE-1 is a key therapeutic strategy to reduce the production of Aβ peptides.

Experimental Protocols

General Synthesis of 1-(Pyridin-4-yl)propan-1-amine via Reductive Amination

A common and efficient method for the synthesis of 1-(pyridin-4-yl)propan-1-amine and its derivatives is through the reductive amination of a corresponding ketone.[6][7]

Materials:

-

4-Propionylpyridine

-

Ammonium acetate or desired primary amine

-

Sodium cyanoborohydride (NaBH3CN) or other suitable reducing agent (e.g., H2 over Pd/C)[6]

-

Methanol or other suitable solvent

-

Hydrochloric acid (for salt formation, if desired)

-

Diethyl ether or other suitable extraction solvent

-

Sodium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve 4-propionylpyridine (1 equivalent) and ammonium acetate (or the desired primary amine, 1.5-2 equivalents) in methanol.

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of 1M HCl until the pH is acidic.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with a saturated solution of sodium bicarbonate until the pH is > 8.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 1-(pyridin-4-yl)propan-1-amine.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)[3][8][9]

Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (1-(pyridin-4-yl)propan-1-amine derivatives) at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound solution (or buffer for control).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

-

Calculate the rate of reaction (ΔAbs/min) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)[10][11][12]

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. This assay monitors the kinetics of Aβ aggregation by measuring the increase in ThT fluorescence over time.

Materials:

-

Aβ(1-42) peptide, pre-treated to ensure a monomeric state

-

Thioflavin T (ThT) stock solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compounds at various concentrations

-

Black, clear-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing Aβ(1-42) peptide (e.g., 10 µM), ThT (e.g., 20 µM), and the test compound at various concentrations in PBS.

-

Pipette the reaction mixtures into the wells of a 96-well plate.

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm at regular intervals over a period of up to 72 hours.

-

Plot the fluorescence intensity versus time to obtain aggregation curves.

-

Analyze the aggregation kinetics (lag time, aggregation rate) to determine the inhibitory effect of the test compounds.

BACE-1 Inhibition Assay (FRET-based)[13][14]

Principle: This assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quenching acceptor. Cleavage of the substrate by BACE-1 separates the donor and quencher, leading to an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Recombinant human BACE-1 enzyme

-

BACE-1 FRET substrate

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

Test compounds at various concentrations

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

In a 96-well plate, add the assay buffer, BACE-1 enzyme, and the test compound at various concentrations.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a short period.

-

Initiate the reaction by adding the BACE-1 FRET substrate to each well.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair at regular intervals.

-

Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.

-

Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Conclusion

The 1-(pyridin-4-yl)propan-1-amine scaffold represents a versatile and promising starting point for the design and development of novel therapeutics, particularly for complex multifactorial diseases like Alzheimer's. The ability to synthesize a wide range of derivatives allows for the fine-tuning of their biological activity and pharmacokinetic properties. The detailed experimental protocols and structure-activity relationship insights provided in this guide serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of this important class of compounds. Further investigation into their in vivo efficacy, safety profiles, and mechanisms of action will be crucial in translating their therapeutic potential into clinical applications.

References

- 1. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and SAR analysis of potent BACE1 inhibitors: Possible lead drug candidates for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 7. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) [pubs.rsc.org]

Potential Therapeutic Targets of 1-(Pyridin-4-yl)propan-1-amine: A Technical Guide for Drug Development Professionals

Introduction

1-(Pyridin-4-yl)propan-1-amine is a heterocyclic organic compound featuring a pyridine ring and a propanamine side chain. While direct therapeutic applications of this specific molecule are not extensively documented in publicly available research, its structural motifs are present in a multitude of biologically active compounds. This technical guide will delve into the potential therapeutic targets of 1-(Pyridin-4-yl)propan-1-amine by examining the known activities of structurally related molecules. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and similar chemical scaffolds.

Identified Potential Therapeutic Targets

Based on the analysis of existing literature for compounds containing the pyridinamine scaffold, two primary classes of therapeutic targets have been identified as highly probable for 1-(Pyridin-4-yl)propan-1-amine and its derivatives:

-

Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is a well-established target in oncology. Several studies have demonstrated that pyridine-containing compounds can act as potent inhibitors of CDK2, suggesting a potential role in cancer therapy.

-

Chemokine Receptors (e.g., CXCR4): These receptors are involved in various physiological and pathological processes, including inflammation, immune responses, and cancer metastasis. Pyridine derivatives have been investigated as antagonists of chemokine receptors, indicating potential applications in autoimmune disorders, inflammatory diseases, and oncology.

Quantitative Bioactivity Data of Structurally Related Compounds

Table 1: Inhibitory Activity of Pyridine Derivatives against Cyclin-Dependent Kinase 2 (CDK2)

| Compound/Derivative | Target | Assay Type | IC50 (µM) | Reference |

| N-(pyridin-3-yl)pyrimidin-4-amine analogues | CDK2 | In silico binding affinity | Binding Affinity: -68.23 kJ mol⁻¹ | [1] |

| 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | CDK2/cyclin A2 | Enzyme Inhibition | 0.65 | [2][3] |

| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | CDK2/cyclin A2 | Enzyme Inhibition | 0.24 | [2][3] |

| Cyclohepta[e]thieno[2,3-b]pyridine derivative (8b) | CDK2/cyclin E1 | Enzyme Inhibition | 0.00077 | [4] |

Table 2: Inhibitory Activity of Pyridine Derivatives against Other Targets

| Compound/Derivative | Target | Assay Type | Activity | Reference |

| Pyridine diamine derivative (25) | EeAChE | Enzyme Inhibition | 73% inhibition at 9 µM | [5] |

| Pyridine diamine derivative (22) | eqBChE | Enzyme Inhibition | Ki = 99 ± 71 nM | [5] |

| Pyridine derivative (2b) | CXCR4 | Cell Invasion Assay | >50% inhibition | [6] |

| Pyridine derivative (2j) | CXCR4 | Cell Invasion Assay | >50% inhibition | [6] |

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) plays a crucial role in the G1/S phase transition of the cell cycle. Its activation, through binding to Cyclin E and Cyclin A, leads to the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to promote the expression of genes required for DNA replication. Inhibition of CDK2 can therefore lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.

Caption: Simplified CDK2 signaling pathway in the G1/S phase transition.

Experimental Workflow for CDK2 Inhibition

The following diagram illustrates a typical workflow for evaluating a compound's potential as a CDK2 inhibitor, from initial in vitro screening to cellular assays.

Caption: General experimental workflow for characterizing a CDK2 inhibitor.

Detailed Experimental Protocols

In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available kits and published literature and is designed to measure the inhibition of CDK2 activity.[7]

Materials:

-

Recombinant human CDK2/Cyclin A2 enzyme

-

CDK2 substrate (e.g., a peptide containing the consensus phosphorylation sequence)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (1-(Pyridin-4-yl)propan-1-amine or its derivatives) dissolved in DMSO

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the test compound solution or vehicle (DMSO) control.

-

Add 2 µL of a solution containing the CDK2/Cyclin A2 enzyme.

-

Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of the test compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 72 hours. Include a vehicle control.

-

MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Receptor Binding Assay (Radioligand Displacement)

This is a general protocol for a competitive binding assay to determine the affinity of a test compound for a specific receptor, such as CXCR4.[8][9]

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from cells overexpressing CXCR4)

-

Radiolabeled ligand with known affinity for the receptor (e.g., [¹²⁵I]-SDF-1α for CXCR4)

-

Test compound

-

Binding buffer

-

Wash buffer

-

Glass fiber filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Assay Setup: In a 96-well filter plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Filtration and Washing: Rapidly filter the contents of the plate through the glass fiber filters using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Determine the amount of specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

While direct evidence for the therapeutic targets of 1-(Pyridin-4-yl)propan-1-amine is limited, the prevalence of the pyridinamine scaffold in potent inhibitors of CDK2 and chemokine receptors provides a strong rationale for its investigation in drug discovery programs. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for characterizing the biological activity of this compound and its derivatives. Further medicinal chemistry efforts to synthesize and evaluate analogues of 1-(Pyridin-4-yl)propan-1-amine are warranted to explore its full therapeutic potential.

References

- 1. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach | CoLab [colab.ws]

- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. giffordbioscience.com [giffordbioscience.com]

Technical Guide: 1-(Pyridin-4-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-4-yl)propan-1-amine and its derivatives are chiral amine compounds that hold significance in medicinal chemistry and organic synthesis.[1][2] The presence of a pyridine ring, a common scaffold in drug discovery, combined with a propanamine chain, makes these compounds interesting candidates for interacting with various biological targets.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 1-(Pyridin-4-yl)propan-1-amine and related structures, with a focus on their potential applications in drug development.

Chemical and Physical Properties

The fundamental properties of 1-(Pyridin-4-yl)propan-1-amine are summarized below. It is important to distinguish between the racemic mixture and its individual enantiomers, as their biological activities can differ significantly.

| Property | Value | Source |

| IUPAC Name | 1-(pyridin-4-yl)propan-1-amine | PubChem[3] |

| Molecular Formula | C8H12N2 | PubChem[3] |

| Molecular Weight | 136.19 g/mol | Smolecule[1] |

| InChIKey | VGFZORUFTNLGLI-UHFFFAOYSA-N | PubChem[3] |

| Canonical SMILES | CCC(C1=CC=NC=C1)N | PubChem[3] |

| (R)-Isomer InChIKey | VGFZORUFTNLGLI-MRVPVSSYSA-N | Smolecule[1] |

| (R)-Isomer SMILES | CC--INVALID-LINK--N | Smolecule[1] |

Synthesis and Experimental Protocols

The synthesis of 1-(Pyridin-4-yl)propan-1-amine and its analogs can be achieved through various established organic chemistry reactions. The following sections outline general synthetic strategies.

General Synthesis Outline

A common approach to synthesizing chiral amines like (R)-1-(Pyridin-4-yl)propan-1-amine involves the use of pyridine derivatives and chiral amine precursors.[1] The reaction conditions, including the choice of catalysts and solvents, are critical for achieving the desired stereochemistry.[1]

Potential Chemical Reactions

The chemical reactivity of 1-(Pyridin-4-yl)propan-1-amine is characterized by its primary amine and the pyridine ring, allowing for a range of transformations:

-

Oxidation : The primary amine can be oxidized to imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.[1]

-

Reduction : The compound can be reduced to secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.[1]

-

Substitution : The pyridine ring is susceptible to electrophilic or nucleophilic substitution reactions, which can be facilitated by reagents like halogens or alkylating agents.[1]

A logical workflow for the chemical derivatization of 1-(Pyridin-4-yl)propan-1-amine is depicted in the following diagram.

Caption: Derivatization of 1-(Pyridin-4-yl)propan-1-amine.

Biological Activity and Potential Applications

While specific biological data for 1-(Pyridin-4-yl)propan-1-amine is not extensively available in the public domain, the structural motif is present in compounds with notable pharmacological activities.

Neurological and Psychiatric Conditions

Compounds with structures similar to 1-(Pyridin-4-yl)propan-1-amine have been investigated for their potential to influence neurotransmitter systems.[1] This suggests that derivatives of this compound could be explored for conditions such as depression and anxiety.[1]

Enzyme and Receptor Inhibition

The pyridine-amine scaffold is a versatile pharmacophore. Derivatives have been studied as inhibitors of various enzymes and receptors, indicating a broad potential for drug development.[1]

Anticancer Research

Related pyridine-containing compounds have been a focus of anticancer research. For instance, a study on 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) demonstrated significant cytotoxicity towards MiaPaCa-2 pancreatic cancer cells with an IC50 value of 1.95 µM.[4] This compound was also shown to inhibit tumor development in animal models.[4] Another study on 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-indole-2-carbohydrazide derivatives identified compounds with potent vacuole-inducing activity in cancer cells, suggesting a potential mechanism for inducing methuosis, a form of programmed cell death.[5]

The general workflow for investigating the anticancer potential of a novel pyridine-amine derivative is outlined below.

Caption: Anticancer drug discovery workflow.

Conclusion

1-(Pyridin-4-yl)propan-1-amine represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its chemical versatility allows for the creation of diverse molecular libraries for screening against various biological targets. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in drug discovery, particularly in the areas of oncology and neuroscience.

References

- 1. Buy (R)-1-(Pyridin-4-yl)propan-1-amine [smolecule.com]

- 2. (S)-1-(Pyridin-4-yl)propan-1-amine|High-Purity Chiral Building Block [benchchem.com]

- 3. PubChemLite - 1-(pyridin-4-yl)propan-1-amine (C8H12N2) [pubchemlite.lcsb.uni.lu]

- 4. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

1-(Pyridin-4-yl)propan-1-amine CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-4-yl)propan-1-amine is a chemical compound of interest in the fields of medicinal chemistry and drug development. Its structure, featuring a pyridine ring and a chiral aminopropyl group, makes it a valuable scaffold for the synthesis of a variety of molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, with a focus on experimental details to aid in further research and development.

Chemical and Physical Properties

1-(Pyridin-4-yl)propan-1-amine can exist as a racemic mixture or as individual enantiomers. The properties of the compound and its common salt forms are summarized below.

| Property | Racemic 1-(Pyridin-4-yl)propan-1-amine | (R)-1-(Pyridin-4-yl)propan-1-amine hydrochloride | (S)-1-(Pyridin-4-yl)propan-1-amine |

| CAS Number | 60289-68-1 | 1311254-88-2[1] | 186029-03-8 |

| Molecular Formula | C₈H₁₂N₂ | C₈H₁₃ClN₂ | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol | 172.66 g/mol | 136.19 g/mol |

| Appearance | Not specified | Not specified | Not specified |

| Predicted XlogP | 0.6[2] | Not available | Not available |

Synthesis of 1-(Pyridin-4-yl)propan-1-amine

The synthesis of 1-(Pyridin-4-yl)propan-1-amine can be achieved through several synthetic routes. Two common and effective methods are Reductive Amination and the Leuckart Reaction.

Experimental Protocol 1: Synthesis via Reductive Amination of 4-Propionylpyridine

This method involves the reaction of 4-propionylpyridine with an amine source in the presence of a reducing agent.

Materials:

-

4-Propionylpyridine

-

Ammonium formate or Formamide

-

Reducing agent (e.g., Sodium borohydride, Sodium cyanoborohydride)

-

Anhydrous solvent (e.g., Methanol, Ethanol)

-

Hydrochloric acid (for salt formation, if desired)

-

Sodium hydroxide (for neutralization)

-

Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)

Procedure:

-

Imine Formation: Dissolve 4-propionylpyridine (1 equivalent) in an anhydrous solvent such as methanol. Add ammonium formate (excess, e.g., 10 equivalents) or formamide. Stir the mixture at room temperature for a specified period (e.g., 2-4 hours) to facilitate the formation of the intermediate imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent, such as sodium borohydride (e.g., 1.5 equivalents), in portions while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period (e.g., 12-24 hours).

-

Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Add water to the residue and basify with a sodium hydroxide solution to a pH of >10.

-

Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x volumes). Combine the organic layers.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(pyridin-4-yl)propan-1-amine. Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Experimental Protocol 2: Synthesis via the Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.[3]

Materials:

-

4-Propionylpyridine

-

Ammonium formate or Formamide and Formic acid

-

Hydrochloric acid

-

Sodium hydroxide

-

Organic solvent for extraction (e.g., Diethyl ether)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix 4-propionylpyridine (1 equivalent) with a significant excess of ammonium formate (e.g., 5-10 equivalents) or a mixture of formamide and formic acid.

-

Heating: Heat the reaction mixture to a high temperature, typically between 160-185 °C, for several hours (e.g., 6-24 hours). The reaction progress can be monitored by TLC.

-

Hydrolysis of Formamide Intermediate: Cool the reaction mixture and add a solution of hydrochloric acid. Heat the mixture to reflux to hydrolyze the intermediate N-formyl derivative to the free amine.

-

Work-up and Isolation: After cooling, make the solution strongly alkaline with a concentrated sodium hydroxide solution. Extract the product with an organic solvent such as diethyl ether.

-

Purification: Dry the ethereal extract over a suitable drying agent, filter, and remove the solvent by evaporation. The resulting crude product can be purified by distillation under reduced pressure.

Caption: Synthetic routes to 1-(Pyridin-4-yl)propan-1-amine.

Potential Biological Activities and Experimental Assays

Derivatives of 1-(pyridin-4-yl)propan-1-amine have been investigated for their potential to interact with various biological targets, particularly within the central nervous system. Research suggests that compounds with similar structures may influence neurotransmitter systems.[4] Potential areas of investigation include interactions with serotonin and dopamine receptors, and inhibition of monoamine oxidase (MAO).

Experimental Protocol 3: In Vitro Serotonin Receptor Binding Assay

This protocol describes a general method for assessing the binding affinity of 1-(pyridin-4-yl)propan-1-amine to serotonin receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from cells expressing the desired serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A).

-

Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A).

-

1-(Pyridin-4-yl)propan-1-amine (test compound).

-

Non-specific binding control (e.g., a high concentration of a known ligand).

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Scintillation cocktail and scintillation counter.

-

96-well filter plates and vacuum manifold.

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of 1-(pyridin-4-yl)propan-1-amine. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled ligand).

-

Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Experimental Protocol 4: Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of 1-(pyridin-4-yl)propan-1-amine against MAO-A and MAO-B.[5][6][7]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

Substrate for MAO-A (e.g., kynuramine) and MAO-B (e.g., benzylamine).[5]

-

1-(Pyridin-4-yl)propan-1-amine (test compound).

-

Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

Assay buffer (e.g., phosphate buffer).

-

Spectrophotometer or microplate reader.

Procedure:

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the MAO-A or MAO-B enzyme with varying concentrations of 1-(pyridin-4-yl)propan-1-amine in the assay buffer for a specific time (e.g., 15 minutes) at 37 °C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).

-

Measurement: Monitor the change in absorbance over time at a specific wavelength (e.g., 316 nm for the product of kynuramine oxidation or 250 nm for benzaldehyde formation from benzylamine).[5]

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plots. Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Caption: Workflow for in vitro biological evaluation.

Potential Signaling Pathway Involvement

While specific signaling pathways for 1-(pyridin-4-yl)propan-1-amine are not yet fully elucidated, its structural similarity to known neuroactive compounds suggests potential interactions with G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. For instance, if found to be an agonist at a Gs-coupled receptor, it could initiate a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Caption: Hypothetical Gs-coupled GPCR signaling pathway.

Conclusion

1-(Pyridin-4-yl)propan-1-amine is a versatile chemical entity with potential for further exploration in drug discovery. This guide provides foundational information and detailed experimental protocols to facilitate its synthesis and biological evaluation. Researchers are encouraged to utilize these methods as a starting point for their investigations into the therapeutic potential of this and related compounds. Further studies are warranted to fully characterize its pharmacological profile and mechanism of action.

References

- 1. 3-(Pyridin-4-yl)propan-1-amine | C8H12N2 | CID 14347466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 1-(pyridin-4-yl)propan-1-amine (C8H12N2) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. Buy (R)-1-(Pyridin-4-yl)propan-1-amine [smolecule.com]

- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Availability and Synthesis of Enantiopure 1-(Pyridin-4-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of the enantiomers of 1-(Pyridin-4-yl)propan-1-amine, a chiral building block of interest in pharmaceutical research and development. Furthermore, it outlines established methodologies for the synthesis and chiral resolution of this compound, offering a valuable resource for researchers engaged in medicinal chemistry and organic synthesis.

Commercial Availability

The enantiomers and the racemic mixture of 1-(Pyridin-4-yl)propan-1-amine are commercially available from various suppliers. The following table summarizes the available forms, their respective CAS numbers, and representative suppliers with their product specifications.

| Compound Name | Enantiomer | CAS Number | Supplier(s) | Purity | Available Quantities |

| 1-(Pyridin-4-yl)propan-1-amine | (S)- | 186029-03-8 | Fluorochem | 95% | 100 mg, 250 mg[1] |

| 1-(Pyridin-4-yl)propan-1-amine dihydrochloride | (R)- | 1311254-88-2 | CymitQuimica, BLDpharm | Not specified | Inquire with supplier[2][3] |

| 1-(Pyridin-4-yl)propan-1-amine | Racemic | 60289-68-1 | Sigma-Aldrich, BLDpharm | Not specified | Inquire with supplier |

Synthetic and Purification Strategies

The synthesis of enantiopure 1-(pyridin-4-yl)propan-1-amine can be approached through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.

Asymmetric Synthesis via Ketone Reduction

A common and effective method for obtaining enantiopure chiral amines is the asymmetric reduction of the corresponding prochiral ketone. In this case, 1-(pyridin-4-yl)propan-1-one would be reduced using a chiral reducing agent or a catalyst.

Chiral Resolution of Racemic Amine

Alternatively, the racemic amine can be synthesized and subsequently separated into its constituent enantiomers. This can be achieved through various techniques, with chiral High-Performance Liquid Chromatography (HPLC) being a prevalent and effective method.

Experimental Protocols

Representative Protocol 1: Asymmetric Reduction of 1-(Pyridin-4-yl)propan-1-one

This protocol is a generalized procedure based on the Corey-Bakshi-Shibata (CBS) reduction, a reliable method for the enantioselective reduction of ketones.

Materials:

-

1-(Pyridin-4-yl)propan-1-one

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

2 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.).

-

Cool the flask to 0°C and slowly add the borane-dimethyl sulfide complex (0.6 eq.). Stir for 10 minutes.

-

In a separate flask, dissolve 1-(pyridin-4-yl)propan-1-one (1.0 eq.) in anhydrous THF.

-